molecular formula C13H13NO2 B12906622 N-Benzyl-N-(furan-2-yl)acetamide CAS No. 62187-52-4

N-Benzyl-N-(furan-2-yl)acetamide

Cat. No.: B12906622
CAS No.: 62187-52-4
M. Wt: 215.25 g/mol
InChI Key: ONUHXCKLRUKXMZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(furan-2-yl)acetamide: is an organic compound that features a benzyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(furan-2-yl)acetamide typically involves the reaction of benzylamine with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between benzylamine and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance reaction efficiency and product yield while minimizing waste and energy consumption. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(furan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-Benzyl-N-(furan-2-yl)methylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyl-N-(furan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(furan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring can engage in π-π interactions and hydrogen bonding, facilitating binding to the target site. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-Benzyl-N-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

    N-Benzyl-N-(phenyl)acetamide: Features a phenyl ring, providing a basis for comparison in terms of aromaticity and reactivity.

Uniqueness

N-Benzyl-N-(furan-2-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

62187-52-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-benzyl-N-(furan-2-yl)acetamide

InChI

InChI=1S/C13H13NO2/c1-11(15)14(13-8-5-9-16-13)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

ONUHXCKLRUKXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

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